molecular formula C13H17BFNO3 B11756661 N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Cat. No.: B11756661
M. Wt: 265.09 g/mol
InChI Key: BAGSBTIRPKNCQB-UHFFFAOYSA-N
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Description

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic acid pinacol ester group. These features make it a valuable intermediate in various chemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions.

Preparation Methods

The synthesis of N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves a two-step substitution reactionThe reaction conditions often involve the use of reagents such as boronic acid, pinacol, and fluorinating agents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the formamide group into amines or other derivatives.

    Substitution: The boronic acid pinacol ester group is highly reactive in substitution reactions, particularly in Suzuki coupling reactions.

    Hydrolysis: The compound can undergo hydrolysis to yield boronic acids and other derivatives.

Scientific Research Applications

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability.

    Industry: It is used in the production of advanced materials and polymers, as well as in the development of new chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain these functional groups. The fluorine atom enhances the compound’s stability and biological activity by increasing its affinity for carbon atoms .

Comparison with Similar Compounds

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide can be compared with other boronic acid derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C13H17BFNO3

Molecular Weight

265.09 g/mol

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

InChI

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-5-6-11(16-8-17)10(15)7-9/h5-8H,1-4H3,(H,16,17)

InChI Key

BAGSBTIRPKNCQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC=O)F

Origin of Product

United States

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